

Comparative Docking Analysis of Thiazole Analogs with Key Protein Targets

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Compound of Interest

Compound Name: (2-Methylthiazol-4-yl)MethanaMine

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This guide provides a comprehensive comparison of molecular docking studies involving thiazole derivatives and their interactions with various protein targets implicated in cancer, infectious diseases, and other pathological conditions. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities.[1][2] Molecular docking simulations are crucial computational tools in structure-based drug design, predicting the binding affinity and orientation of small molecules within the active site of a target protein.[3][4] This information is invaluable for identifying lead compounds and optimizing their structures to enhance therapeutic efficacy.

The following sections present a synthesis of data from recent scientific literature, focusing on the binding energies and interaction patterns of diverse thiazole analogs.

Data Presentation: Performance of Thiazole Derivatives in Docking Studies

The subsequent tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site.[5] Lower binding energy values generally suggest more favorable interactions.[5]

Table 1: Anticancer Protein Targets

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score / Binding Affinity (kcal/mol)	Key Interactions	Reference
2,4-Disubstituted Thiazoles	Tubulin	Not Specified	-14.15 (Compound 7c), -14.50 (Compound 9a)	Compared to reference drug Combretastat in A-4 (-13.42 kcal/mol).[1]	[1]
Naphthalene-azine-thiazole hybrid	PI3K α	4JPS	-119.153 (Fitness Value for Compound 6a)	Hydrogen bonds with Val851 and Ser854.[6]	[6]
Thiazolyl-pyrazoline	EGFR TK	Not Specified	IC50 of 0.06 μ M (Compound 11).[7]	Binds effectively to the EGFR kinase domain.[7]	[7]
2,4 Disubstituted Thiazole	EGFR Kinase	1M17	-7.811 (Compound PVS 03)	Strong affinity towards the receptor's active site.[8]	[8]
Thiazolyl-Coumarins	VEGFR-2	4ASD	-9.900 (Compound 6d), -9.819 (Compound 6b)	Comparable activity to the approved drug Sorafenib.[9]	[9]
Benzimidazole-thiazole Hybrid	Colon Cancer Target	6MTU	IC50 of 4.31 μ M (Compound 16b)	Stable hydrogen bonds with residues	[10]

Arg737 and
Gly739.[10]

Compound
4c showed
efficient
cytotoxic
activity
against
tested cancer
cells.[11]

Benzyldene
hydrazinyl-
thiazole

Aromatase,
EGFR,
CDK2, Bcl-2

Not Specified

Good docking
scores and
binding
affinity.

Table 2: Antimicrobial Protein Targets

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score / Binding Affinity (kcal/mol)	Key Interactions	Reference
N-substituted Thiazoles	FabH	3iL9	-102.612 to -144.236 (MolDock Score)	Compounds S2, S5-S9 exhibited excellent scores and 4-10 hydrogen bonds.[12]	[5][12]
Heteroaryl(aryl) Thiazoles	Lanosterol 14 α -demethylase	Not Specified	Favorable binding energy.	Interacts with the heme group and forms a hydrogen bond with Tyr132.[13]	[13]
1,3,4-Thiadiazole derivatives	M. tuberculosis DNA gyrase	3M4I	Better docking scores than the natural ligand.	Forms H-bonding with residues like ASP449.[14]	[14]

Table 3: Antiviral Protein Targets

Thiazole Derivative Class	Target Protein	PDB ID	IC50 (μM)	Key Interactions	Reference
N-(substituted-thiazol-2-yl)cinnamamide	SARS-CoV-2 Mpro	Not Specified	14.7 (Compound 20), 21.99 (Compound 21), 22.61 (Compound 19)	Hydrogen bonds with Gln189, Glu166; Arene-arene interaction with His41.	[15]

Experimental Protocols: Molecular Docking Methodology

Molecular docking is a computational procedure used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][16] While specific parameters may vary between studies, the general protocol for ligand-protein docking is consistent.[5]

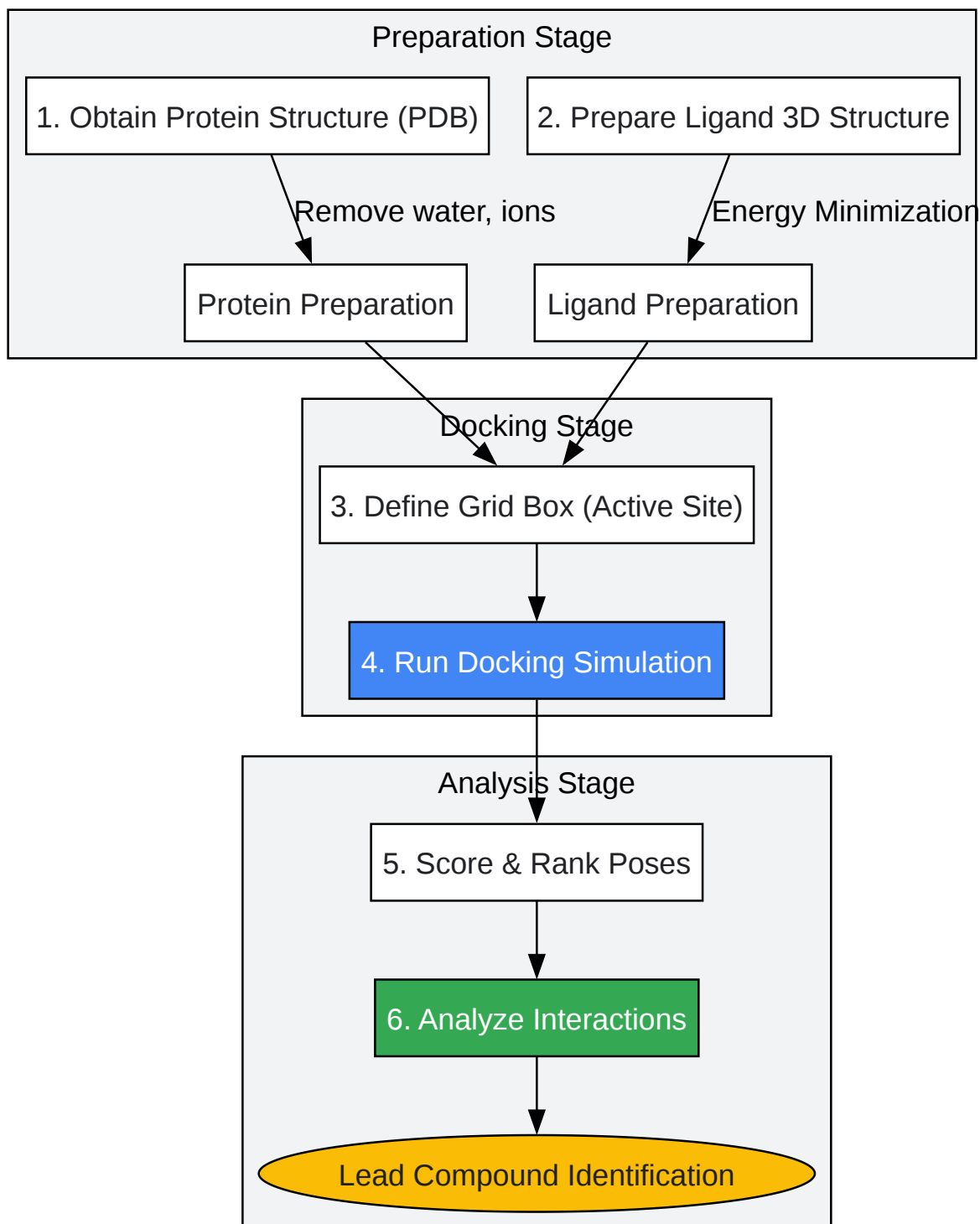
- 1. Protein Preparation:** The three-dimensional crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).[5] The protein structure is then prepared for docking. This process involves removing water molecules, co-crystallized ligands, and any non-interacting ions.[17] Subsequently, hydrogen atoms are added, and appropriate charges (like Gasteiger charges) are assigned to the protein atoms.[5]
- 2. Ligand Preparation:** The 2D structures of the thiazole analogs are drawn using chemical drawing software. These are then converted to 3D structures.[5] An essential step is energy minimization of the ligand structures, which is performed to obtain a stable, low-energy conformation using force fields like AMBER.[4][5]
- 3. Docking Simulation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[18] The software, such as AutoDock or Molegro Virtual Docker, systematically explores different conformations and orientations (poses) of the flexible ligand within this grid box.[4][5] It calculates the binding affinity for each

pose using a scoring function, which evaluates interactions like van der Waals forces, electrostatic interactions, and hydrogen bonds.[4] Common algorithms used for this conformational search include Genetic Algorithms and Monte Carlo methods.[4]

4. Analysis of Results: The resulting docked poses are ranked based on their docking scores or binding energies.[5] The pose with the most favorable score and the most significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site is selected as the most probable binding mode.[5] This final complex is visualized and analyzed to understand the molecular basis of the interaction.

Visualizations

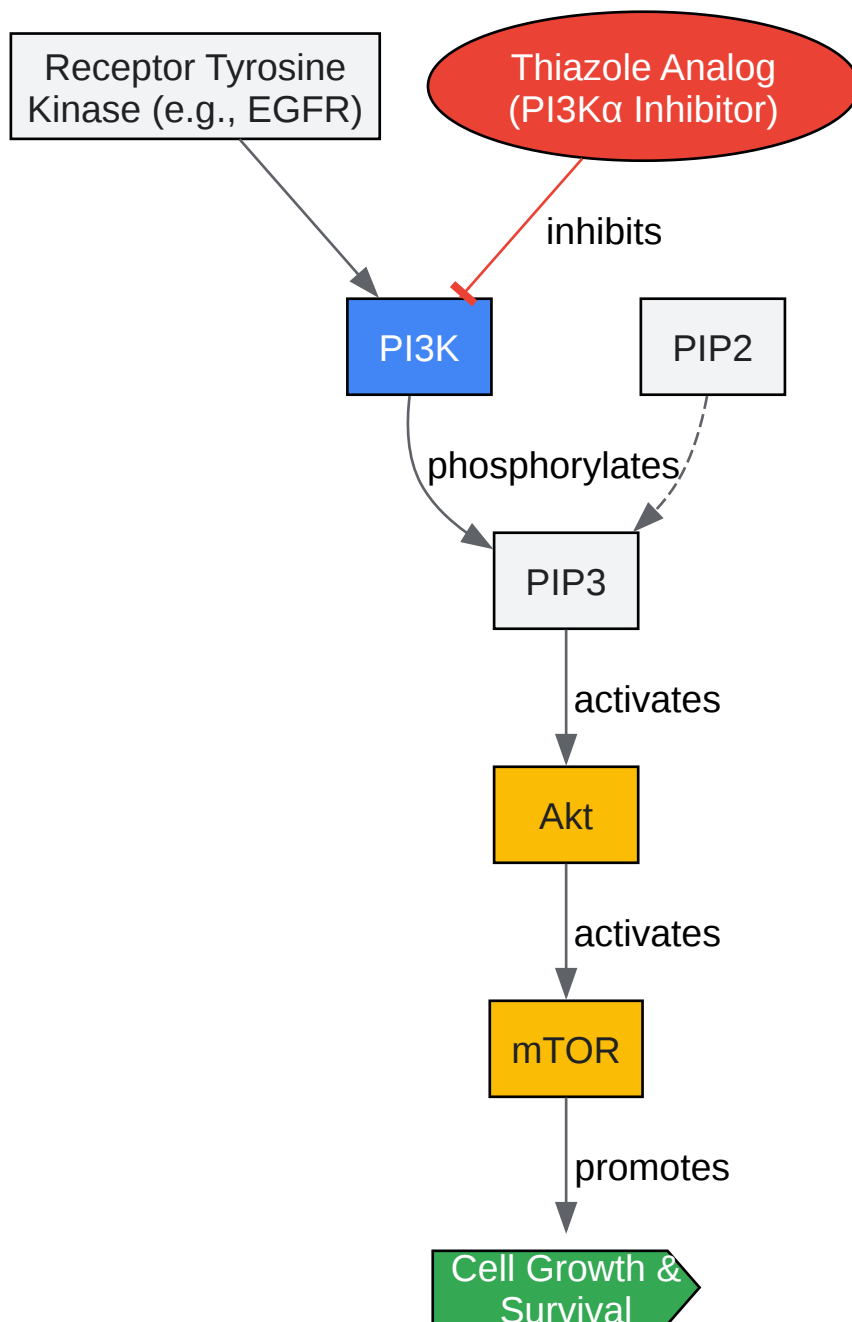
Experimental Workflow



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Caption: General workflow for a molecular docking experiment.

Signaling Pathway



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

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